N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridazinone core, and a butanamide chain
Preparation Methods
The synthesis of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Attachment of the butanamide chain: This step involves the coupling of the pyridazinone core with a butanoyl chloride derivative in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and automated synthesis equipment.
Chemical Reactions Analysis
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone core are believed to play crucial roles in binding to these targets, modulating their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can be compared with other pyridazinone derivatives, such as:
N-(3-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-(3-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: Contains a methyl group instead of fluorine, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-15-7-9-16(10-8-15)19-11-12-21(27)25(24-19)13-3-6-20(26)23-18-5-2-4-17(22)14-18/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMEDWMLWARGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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